REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([Br:8])[CH:2]=1.[CH:9]([Si:12](Cl)([CH:16]([CH3:18])[CH3:17])[CH:13]([CH3:15])[CH3:14])([CH3:11])[CH3:10].N1C=CN=C1>C(Cl)Cl.CCOCC>[Br:8][C:3]1[CH:4]=[CH:5][C:6]([O:7][Si:12]([CH:16]([CH3:18])[CH3:17])([CH:13]([CH3:15])[CH3:14])[CH:9]([CH3:11])[CH3:10])=[CH:1][CH:2]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)[Si](C(C)C)(C(C)C)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
3.94 g
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature over 12 hours
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
sequentially washed with 0.5 M HCl (2×), sat. aq. NaHCO3, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by bulb to bulb distillation (boiling point: 149–150° C. at 2.0 mmHg)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)O[Si](C(C)C)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.23 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |